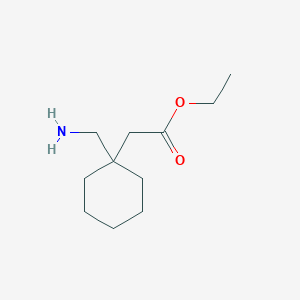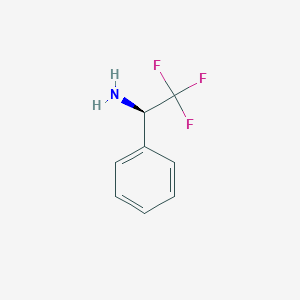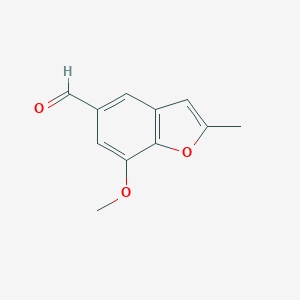
2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical that features a dioxaborolane ring, which is a boron-containing heterocycle with two oxygen atoms and a tetramethyl structure. The compound also includes a 2,6-dimethylcyclohexenyl group, indicating the presence of a cyclohexene ring with two methyl substituents at the 2 and 6 positions.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone involves a multi-step process with an overall yield of 52% . This process includes the formation of trimethylsilyl enol ether, treatment with dichlorocarbene, and subsequent ring-opening and bromination reactions. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined using techniques such as single-crystal X-ray diffractometer data . These analyses reveal the spatial arrangement of atoms within the molecule, including the planarity of aromatic rings and the conformation of the dioxaborolane ring. The boron atom in these structures is typically tetracoordinated, which could be similar in the compound of interest.
Chemical Reactions Analysis
The reactivity of dioxaborolane compounds has been studied, and it is known that they can participate in various chemical reactions. For example, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that the dioxaborolane moiety in the compound of interest may also exhibit unique reactivity patterns, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from related compounds. For instance, the crystal structure of a similar compound shows that it is orthorhombic with specific lattice constants and a calculated density . The lack of significant intermolecular interactions in the crystal structure of another dioxaborolane derivative suggests that the compound may also exhibit low propensity for intermolecular association . These properties are crucial for understanding the behavior of the compound in different environments and can influence its application in various fields.
Propiedades
IUPAC Name |
2-(2,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-10-8-7-9-11(2)12(10)15-16-13(3,4)14(5,6)17-15/h10H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXSXQZWUPLVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)






![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)


